molecular formula C9H5BrF2O B15236423 6-Bromo-3-(difluoromethyl)benzofuran

6-Bromo-3-(difluoromethyl)benzofuran

Katalognummer: B15236423
Molekulargewicht: 247.04 g/mol
InChI-Schlüssel: NBZJNINZGRJEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(difluoromethyl)benzofuran is a chemical compound with the molecular formula C9H5BrF2O. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for 6-Bromo-3-(difluoromethyl)benzofuran are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(difluoromethyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzofuran derivatives, while cross-coupling reactions can introduce complex organic groups.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(difluoromethyl)benzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(difluoromethyl)benzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Difluoromethyl)benzofuran: Lacks the bromine atom but shares the difluoromethyl group.

    6-Bromo-2-(difluoromethyl)benzofuran: Similar structure but with the difluoromethyl group at a different position.

    6-Bromo-3-(trifluoromethyl)benzofuran: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

6-Bromo-3-(difluoromethyl)benzofuran is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct chemical properties that are valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H5BrF2O

Molekulargewicht

247.04 g/mol

IUPAC-Name

6-bromo-3-(difluoromethyl)-1-benzofuran

InChI

InChI=1S/C9H5BrF2O/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,9H

InChI-Schlüssel

NBZJNINZGRJEEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)OC=C2C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.